

Application Notes and Protocols: Identifying Olverembatinib Resistance Genes using CRISPR-Cas9 Screening

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Compound of Interest

Compound Name: *Olverembatinib*

Cat. No.: *B1192932*

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Abstract

Olverembatinib is a potent third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) demonstrating significant efficacy in chronic myeloid leukemia (CML) patients, including those with the T315I mutation that confers resistance to many other TKIs.[1][2][3][4][5][6] Despite its effectiveness, the emergence of drug resistance remains a clinical challenge. This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically identify and validate genes whose loss confers resistance to **Olverembatinib**. Understanding these resistance mechanisms is crucial for developing combination therapies and anticipating clinical challenges.

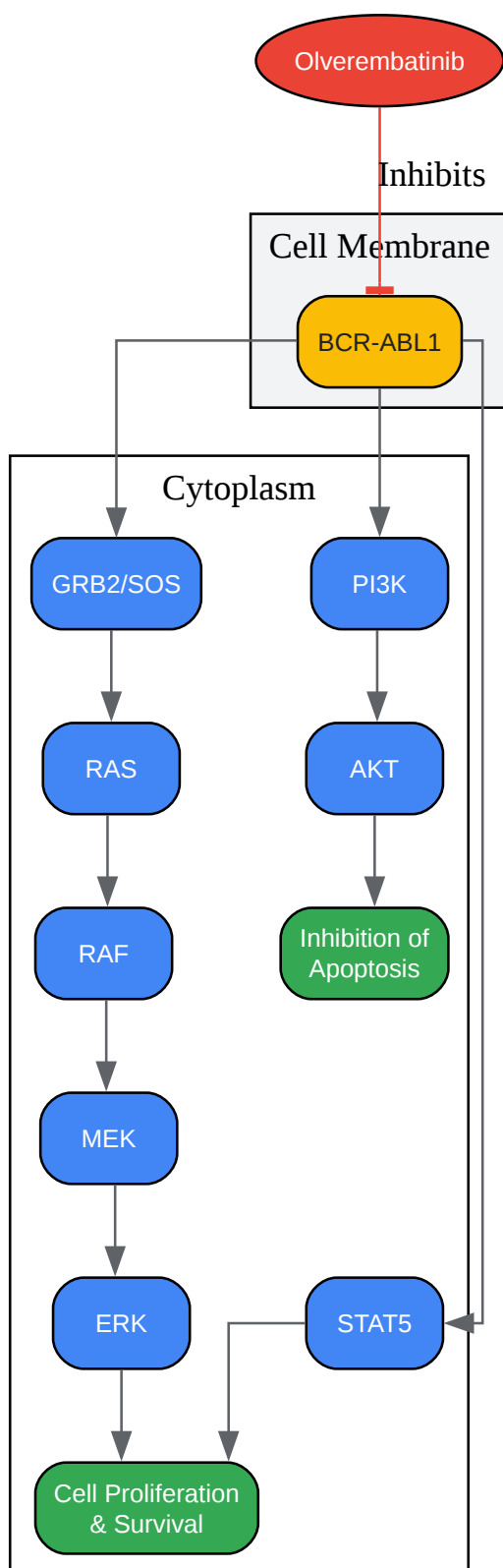
Introduction

Olverembatinib exerts its therapeutic effect by selectively binding to and inhibiting the kinase activity of both native and mutated BCR-ABL1 protein, a hallmark of CML.[1][3][7] This inhibition blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, ultimately inducing apoptosis.[1][8] While **Olverembatinib** effectively overcomes common resistance mutations like T315I, resistance can still arise through BCR-ABL1-dependent or -independent mechanisms.[3][4]

CRISPR-Cas9-based functional genomic screening is a powerful tool for identifying genes that modulate drug sensitivity.^{[9][10][11][12][13][14]} By systematically knocking out every gene in the genome, we can identify which genetic perturbations allow cells to survive in the presence of a drug, thereby pinpointing resistance genes. This application note details a comprehensive workflow for conducting a CRISPR-Cas9 screen with **Olverembatinib**.

Signaling Pathways

The primary target of **Olverembatinib** is the BCR-ABL1 kinase. Inhibition of BCR-ABL1 disrupts multiple downstream pro-survival signaling pathways. A CRISPR-Cas9 screen can identify genes within these or parallel pathways that, when knocked out, bypass the need for BCR-ABL1 signaling for survival in the presence of **Olverembatinib**.



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Caption: BCR-ABL1 Signaling Pathway and **Olverembatinib** Inhibition.

Experimental Protocols

This section provides a detailed methodology for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify **Olverembatinib** resistance genes.

Cell Line Selection and Culture

- **Cell Lines:** Human CML cell line K562 (BCR-ABL1 positive, TKI-sensitive) and Ba/F3 cells engineered to express wild-type BCR-ABL1 or the T315I mutant are recommended.
- **Culture Conditions:** Maintain cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. For Ba/F3 cells, supplement the medium with IL-3, except for those expressing BCR-ABL1 which become IL-3 independent.

Determination of Olverembatinib IC50

Before initiating the screen, determine the half-maximal inhibitory concentration (IC50) of **Olverembatinib** for each cell line to establish the appropriate screening concentration.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- **Drug Titration:** Add **Olverembatinib** in a series of 2-fold dilutions (e.g., from 1 nM to 10 µM). Include a DMSO-only control.
- **Incubation:** Incubate the plates for 72 hours.
- **Viability Assay:** Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
- **Data Analysis:** Normalize the viability data to the DMSO control and plot a dose-response curve to calculate the IC50 value using non-linear regression.

Table 1: Hypothetical IC50 Values for **Olverembatinib**

Cell Line	BCR-ABL1 Status	IC50 (nM)
K562	Wild-type	5.2
Ba/F3-WT	Wild-type	8.7
Ba/F3-T315I	T315I Mutant	15.4

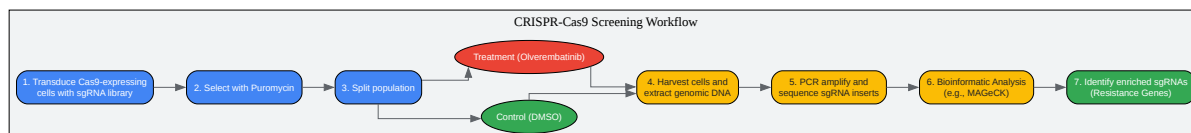
CRISPR-Cas9 Library Transduction

This protocol utilizes a pooled lentiviral whole-genome sgRNA library.

- **Cas9 Expression:** First, establish stable Cas9 expression in the target cell lines by lentiviral transduction followed by antibiotic selection (e.g., blasticidin).
- **Lentivirus Production:** Produce lentivirus for the pooled sgRNA library by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.
- **Viral Titer Determination:** Determine the viral titer to calculate the required volume for achieving a low multiplicity of infection (MOI).
- **Transduction:** Transduce the Cas9-expressing cells with the sgRNA library lentivirus at an MOI of 0.3 to ensure that most cells receive a single sgRNA.
- **Antibiotic Selection:** After 48 hours, select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
- **Library Representation:** Expand the selected cells, ensuring a minimum of 500x representation of the sgRNA library.

Olverembatinib Resistance Screen

The screening process involves treating the transduced cell population with **Olverembatinib** to select for resistant cells.



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Caption: Experimental Workflow for CRISPR-Cas9 Resistance Screen.

- Initial Population: Collect a sample of the transduced cell population before drug treatment to serve as the baseline (Day 0) reference.
- Drug Treatment: Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with **Olverembatinib** at a concentration of approximately IC80-IC90 (determined from the IC50 curve).
- Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining the drug concentration. Ensure the cell population size is maintained to preserve library complexity.
- Harvesting: Harvest cells from both the DMSO and **Olverembatinib**-treated populations.

Hit Identification and Analysis

- Genomic DNA Extraction: Extract genomic DNA from the Day 0, DMSO-treated, and **Olverembatinib**-treated cell populations.
- sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA using PCR and perform high-throughput sequencing.
- Data Analysis: Use bioinformatics tools like MAGeCK to analyze the sequencing data. This will involve comparing the sgRNA abundance in the **Olverembatinib**-treated sample to the

DMSO control or Day 0 sample. Genes whose sgRNAs are significantly enriched in the drug-treated population are considered candidate resistance genes.

Table 2: Hypothetical Top Hits from **Olverembatinib** Resistance Screen

Gene Symbol	Description	Enrichment Score	p-value	False Discovery Rate
GENE-X	Negative regulator of Pathway Y	5.8	1.2e-6	5.5e-5
GENE-Y	Component of drug import complex	4.9	3.5e-6	9.8e-5
GENE-Z	Pro-apoptotic factor	4.2	8.1e-6	1.7e-4

Validation of Candidate Genes

Candidate resistance genes identified from the primary screen must be individually validated.

- Individual Gene Knockout: Generate individual knockout cell lines for the top 3-5 candidate genes using 2-3 different sgRNAs per gene.
- Cell Viability Assays: Perform cell viability assays with a range of **Olverembatinib** concentrations on the individual knockout cell lines and compare their IC50 values to a control cell line (transduced with a non-targeting sgRNA).
- Confirmation of Resistance: A significant increase in the IC50 value for a knockout cell line compared to the control validates that the loss of that gene confers resistance to **Olverembatinib**.

Table 3: Validation of Top Candidate Genes by Cell Viability Assay

sgRNA Target	Olverembatinib IC50 (nM)	Fold Change in IC50
Non-targeting Control	16.1	1.0
GENE-X sgRNA #1	85.3	5.3
GENE-X sgRNA #2	79.9	5.0
GENE-Y sgRNA #1	61.2	3.8
GENE-Z sgRNA #1	55.0	3.4

Conclusion

This application note provides a comprehensive framework for utilizing CRISPR-Cas9 screening to identify genes that confer resistance to **Olverembatinib**. The identification of such genes is a critical step in understanding the molecular mechanisms of TKI resistance. This knowledge can inform the development of rational combination therapies to overcome or prevent resistance, ultimately improving patient outcomes in the treatment of CML. The protocols and data presentation formats provided here offer a robust starting point for researchers embarking on such studies.

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